

Spectroscopic Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-nitrobenzaldehyde**, a key aromatic aldehyde derivative. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for compound identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The following sections present the available quantitative spectroscopic data for **2-Bromo-4-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Bromo-4-nitrobenzaldehyde** provides distinct signals corresponding to the aldehydic and aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.32	s	-	1H	-CHO
8.58	d	2.2	1H	H-3
8.32	dd	8.5, 2.2	1H	H-5
8.01	d	8.5	1H	H-6

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

^{13}C NMR (Carbon-13) NMR Data

While specific experimental ^{13}C NMR data for **2-Bromo-4-nitrobenzaldehyde** is not readily available in the reviewed literature, predicted values based on computational models and data from analogous compounds such as 4-nitrobenzaldehyde can provide valuable insights. Key resonances expected would include the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the bromine and nitro substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-4-nitrobenzaldehyde** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi resonance)
~1710-1690	Strong	C=O Carbonyl Stretch (Aldehyde)
~1600, ~1475	Medium-Weak	Aromatic C=C Ring Stretch
~1530, ~1350	Strong	Asymmetric & Symmetric NO ₂ Stretch
~850-800	Strong	C-Br Stretch
~850-750	Strong	C-H Out-of-plane Bending (Aromatic)

Mass Spectrometry (MS)

The mass spectrum of **2-Bromo-4-nitrobenzaldehyde** provides crucial information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
231/229	~95/~100	[M] ⁺ (Molecular Ion)
230/228	Moderate	[M-H] ⁺
201/199	Moderate	[M-NO] ⁺
185/183	Moderate	[M-NO ₂] ⁺
150	Moderate	[M-Br] ⁺
104	Strong	[C ₇ H ₄ O] ⁺
76	Strong	[C ₆ H ₄] ⁺

Note: The presence of bromine (isotopes ^{79}Br and ^{81}Br in approximately 1:1 ratio) results in characteristic M and M+2 isotope peaks for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Bromo-4-nitrobenzaldehyde** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (around 220 ppm) is used, and a significantly larger number of scans are required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid **2-Bromo-4-nitrobenzaldehyde** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

- Procedure: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal quality.

Mass Spectrometry (GC-MS)

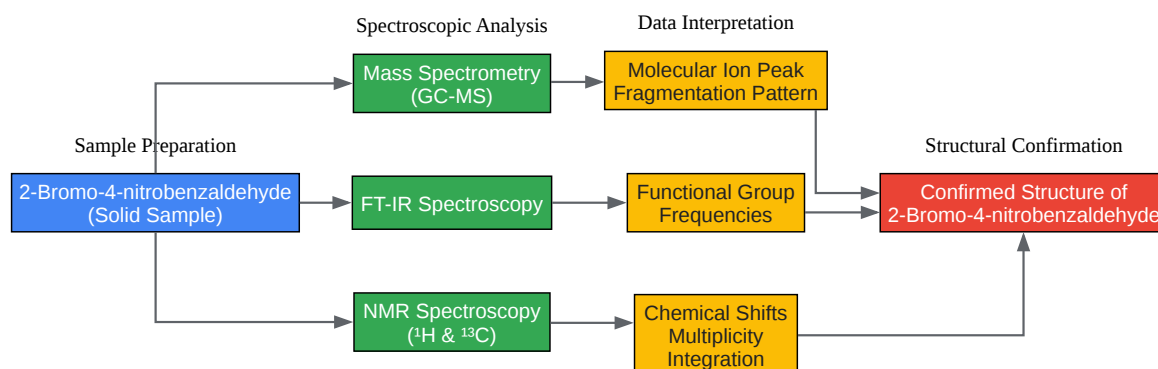
Sample Preparation: A dilute solution of **2-Bromo-4-nitrobenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). A temperature program is used to elute the compound.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4-nitrobenzaldehyde**.



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Workflow for Spectroscopic Analysis

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